1-(3,5-Dimethyl-1,4'-bipiperidin-1'-yl)-2-phenylethanone

Description

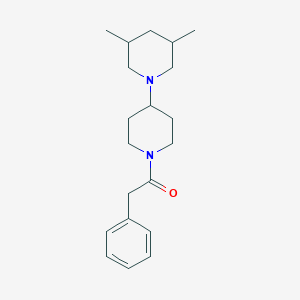

1-(3,5-Dimethyl-1,4'-bipiperidin-1'-yl)-2-phenylethanone is a substituted phenylethanone derivative featuring a bipiperidinyl scaffold with dimethyl groups at the 3- and 5-positions of the piperidine ring.

Properties

Molecular Formula |

C20H30N2O |

|---|---|

Molecular Weight |

314.5 g/mol |

IUPAC Name |

1-[4-(3,5-dimethylpiperidin-1-yl)piperidin-1-yl]-2-phenylethanone |

InChI |

InChI=1S/C20H30N2O/c1-16-12-17(2)15-22(14-16)19-8-10-21(11-9-19)20(23)13-18-6-4-3-5-7-18/h3-7,16-17,19H,8-15H2,1-2H3 |

InChI Key |

ICBZZRVURQPCGZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(CN(C1)C2CCN(CC2)C(=O)CC3=CC=CC=C3)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dimethyl-1,4’-bipiperidin-1’-yl)-2-phenylethanone typically involves the reaction of 3,5-dimethyl-1,4’-bipiperidine with 2-phenylethanone under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dimethyl-1,4’-bipiperidin-1’-yl)-2-phenylethanone can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Nucleophiles such as halides, amines, and alcohols; electrophiles such as alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

1-(3,5-Dimethyl-1,4’-bipiperidin-1’-yl)-2-phenylethanone has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, analgesic, or antimicrobial effects.

Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethyl-1,4’-bipiperidin-1’-yl)-2-phenylethanone involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact mechanism may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidinyl/Piperazinyl Substitutions

1-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]-2-phenylethanone (CAS 5946-54-3)

- Structure: Features a piperazine ring linked to a phenylethanone core, with a 3,5-dimethoxybenzoyl group at the 4-position of piperazine.

- Key Differences : The absence of a bipiperidinyl scaffold and dimethyl substitutions distinguishes it from the target compound. The dimethoxybenzoyl group may enhance electron density, altering reactivity or binding affinity compared to the dimethylbipiperidinyl group .

(R/S)-1-(4-(2-(6-Chloro-2-methyl-4-phenylquinazolin-3(4H)-yl)ethyl)piperazin-1-yl)-2-phenylethanone (Compound 13f)

- Structure: Combines a quinazolinyl moiety with a piperazine-linked phenylethanone.

2-(1,4'-Bipiperidin-1'-yl)thiazolopyridine Derivatives

- Structure : Bipiperidinyl groups attached to a thiazolopyridine core.

- Key Differences: The thiazolopyridine scaffold replaces phenylethanone, altering electronic properties and target selectivity (e.g., H3 receptor antagonism) .

Phenylethanone Derivatives with Aromatic Substitutions

1-(4-Bromo-2-hydroxyphenyl)-2-phenylethanone (CAS 54981-35-0)

- Structure : A bromo-hydroxy substituent on the aromatic ring.

- Key Differences: Lacks nitrogenous heterocycles but demonstrates how halogen and hydroxyl groups affect solubility and reactivity. Melting point (68°C) is significantly lower than bulkier analogs .

1-(3,5-Dibromo-2-hydroxy-4-methoxyphenyl)-2-phenylethanone (CAS 19816-38-7)

- Structure : Contains dibromo, hydroxy, and methoxy substituents.

Alkylated and Acylated Derivatives

1-[4-(Decyloxy)-2-hydroxyphenyl]-2-phenylethanone

- Structure : A decyloxy chain at the 4-position.

- Key Differences : The long alkoxy chain introduces lipophilicity, which may enhance membrane permeability but reduce aqueous solubility compared to the dimethylbipiperidinyl group .

1-[3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl]-2-phenylethanone

Physicochemical and Pharmacological Insights

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|

| Target Compound | ~369.5* | Not reported | Bipiperidinyl, dimethyl, phenylethanone |

| 1-(4-Bromo-2-hydroxyphenyl)-2-phenylethanone | 291.14 | 68 | Bromo, hydroxy |

| 1-(3,5-Dibromo-2-hydroxy-4-methoxyphenyl)-2-phenylethanone | 307.14 | 195 | Dibromo, hydroxy, methoxy |

| 1-[4-(Decyloxy)-2-hydroxyphenyl]-2-phenylethanone | 368.52 | Not reported | Decyloxy, hydroxy |

*Calculated based on structure.

Pharmacological Relevance

- Bipiperidinyl Systems : Compounds like 2-(1,4'-bipiperidin-1'-yl)thiazolopyridine exhibit H3 receptor antagonism, suggesting that the bipiperidinyl group in the target compound may confer affinity for neurotransmitter receptors .

- Phenylethanone Core: Derivatives with halogen or hydroxy substituents (e.g., bromo, chloro) are explored for antimicrobial or anti-inflammatory activities, while nitrogenous heterocycles (piperidine/piperazine) may modulate central nervous system targets .

Biological Activity

1-(3,5-Dimethyl-1,4'-bipiperidin-1'-yl)-2-phenylethanone is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula, which is . Its structure features a bipiperidine moiety and a phenylethanone group, contributing to its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of bipiperidine have been shown to possess antibacterial and antifungal activities. Studies demonstrated that these compounds can inhibit the growth of various pathogens, including Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Activity Type | Inhibition Zone (mm) |

|---|---|---|

| Benzyl Bromide Derivative 1a | Antibacterial | 10-17 (S. aureus, S. pyogenes) |

| Benzyl Bromide Derivative 1b | Antifungal | Moderate against E. coli |

| This compound | Potentially Antimicrobial | Not yet quantified |

Anticancer Properties

Preliminary studies suggest that the compound may exhibit anticancer activity through mechanisms such as apoptosis induction in cancer cell lines. The presence of the bipiperidine structure is often linked to enhanced cytotoxicity against various cancer types. Further research is needed to elucidate specific pathways involved in its anticancer effects.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of similar bipiperidine derivatives on human cancer cell lines. Results indicated a dose-dependent response with significant cell death observed at higher concentrations.

The biological activity of this compound may be attributed to its interaction with various biological targets:

- Receptor Modulation : Similar compounds have been shown to act as allosteric modulators for certain receptors, influencing signaling pathways that regulate cell proliferation and survival.

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic processes within pathogens or cancer cells.

Future Research Directions

Further investigation is required to fully characterize the biological activity of this compound. Key areas for future research include:

- In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.

- Mechanistic Studies : To identify specific molecular targets and pathways affected by the compound.

- Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.